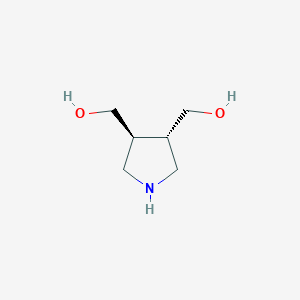
((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol: is a chiral compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol typically involves the use of pyrrolidine derivatives as starting materials. One common method includes the hydroxymethylation of pyrrolidine using formaldehyde in the presence of a base. The reaction conditions often involve moderate temperatures and aqueous media to facilitate the addition of the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Hydroxymethylated Compounds: These compounds share the hydroxymethyl functional group and exhibit similar chemical reactivity.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure, such as proline and pyrrolidine itself.
Uniqueness: rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
ZRERAZQFEFFXSJ-WDSKDSINSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1)CO)CO |
SMILES canonique |
C1C(C(CN1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















